molecular formula C10H10IN B8323810 4-(3-Iodopropyl)benzonitrile

4-(3-Iodopropyl)benzonitrile

Cat. No. B8323810
M. Wt: 271.10 g/mol
InChI Key: ALERGPWUQNJOTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06908921B2

Procedure details

To a solution of 4-(3-hydroxypropyl)benzonitrile (1.8 g, 11.2 mmol) in CH2Cl2 (50 mL) at 0° C., Et3N (1.06 mL, 13.4 mmol) and then MsCl (0.95 mL, 12.5 mmol) were added. Upon completion, the reaction mixture was poured into 0.5M HCl and extracted with EtOAc. The crude mesylate was dissolved in acetone and treated with NaI (3.0 g, 20.0 mmol) in the dark at room temperature. When complete, the reaction was purified by flash chromatography on silica gel eluting with 15% EtOAc in Hexanes to afford the title compound.
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
1.06 mL
Type
reactant
Reaction Step One
Name
Quantity
0.95 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[CH2:2][CH2:3][CH2:4][C:5]1[CH:12]=[CH:11][C:8]([C:9]#[N:10])=[CH:7][CH:6]=1.CCN(CC)CC.CS(Cl)(=O)=O.Cl.[Na+].[I-:27]>C(Cl)Cl>[I:27][CH2:2][CH2:3][CH2:4][C:5]1[CH:12]=[CH:11][C:8]([C:9]#[N:10])=[CH:7][CH:6]=1 |f:4.5|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
OCCCC1=CC=C(C#N)C=C1
Name
Quantity
1.06 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
0.95 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
3 g
Type
reactant
Smiles
[Na+].[I-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DISSOLUTION
Type
DISSOLUTION
Details
The crude mesylate was dissolved in acetone
CUSTOM
Type
CUSTOM
Details
When complete, the reaction was purified by flash chromatography on silica gel eluting with 15% EtOAc in Hexanes

Outcomes

Product
Name
Type
product
Smiles
ICCCC1=CC=C(C#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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